molecular formula C17H14ClNO4 B11406286 methyl 4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

methyl 4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B11406286
M. Wt: 331.7 g/mol
InChI Key: XGYVCXIYGNLGKM-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound that belongs to the class of benzoxazines It is characterized by the presence of a chlorobenzoyl group and a benzoxazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 2-aminophenol to form an intermediate, which is then cyclized to produce the benzoxazine ring. The final step involves esterification with methanol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Methyl 4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of methyl 4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chlorobenzoate
  • 4-chlorobenzyl chloride
  • 4-chlorobenzoyl chloride

Uniqueness

Methyl 4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to its benzoxazine ring structure, which imparts distinct chemical and biological properties

Biological Activity

Methyl 4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS Number: 861209-26-9) is a compound belonging to the benzoxazine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

The molecular formula of this compound is C18H16ClNO4C_{18}H_{16}ClNO_4, with a molecular weight of 345.78 g/mol. The compound features a benzoxazine ring structure, which is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds within the benzoxazine class exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have investigated the anticancer properties of benzoxazine derivatives. For instance, a recent study highlighted that certain benzoxazine analogues demonstrated significant anti-proliferative effects against various cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancers .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit cell proliferation and induce apoptosis. The presence of hydroxyl groups in the structure enhances binding affinity to target proteins involved in cancer progression .

Table 1: Anticancer Activity of Benzoxazine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Methyl BenzoxazineMDA-MB-2317.84Induction of apoptosis via caspase activation
Methyl BenzoxazinePC-316.2Inhibition of angiogenesis
Methyl BenzoxazineMIA PaCa-212.5Cell cycle arrest at G2-M phase

Case Studies

  • Study on Antiproliferative Effects :
    A study published in December 2023 evaluated a series of benzoxazine derivatives for their antiproliferative activities against multiple cancer cell lines. The results indicated that this compound showed promising inhibition rates, particularly against the MDA-MB-231 cell line .
  • Structure-Activity Relationship (SAR) :
    Research has also focused on the structure-activity relationships of benzoxazines. It was found that modifications at specific positions on the benzoxazine ring could significantly enhance biological activity. For example, introducing substituents at the 2-position led to increased antagonistic activities against serotonin receptors .

Research Findings

Recent studies have emphasized the potential of this compound as a lead compound for further development in cancer therapy. Its ability to target multiple pathways involved in tumor growth and metastasis makes it a candidate for combination therapies with existing anticancer drugs.

Properties

Molecular Formula

C17H14ClNO4

Molecular Weight

331.7 g/mol

IUPAC Name

methyl 4-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C17H14ClNO4/c1-22-17(21)15-10-19(13-4-2-3-5-14(13)23-15)16(20)11-6-8-12(18)9-7-11/h2-9,15H,10H2,1H3

InChI Key

XGYVCXIYGNLGKM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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